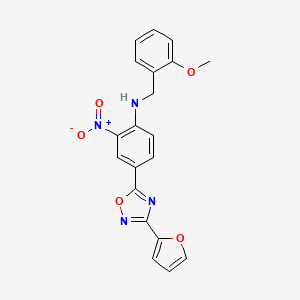
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline, also known as FOD-MA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. This fluorescence enhancement is due to the inhibition of the photoinduced electron transfer process, which occurs in the absence of copper ions.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to have minimal toxicity and does not exhibit any significant adverse effects on cellular viability. In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to be highly selective for copper ions, making it a promising tool for the detection of copper ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its high selectivity for copper ions, which makes it a promising tool for the detection of copper ions in biological systems. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its relatively low quantum yield, which may limit its sensitivity for certain applications.
Orientations Futures
There are several directions for future research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. One potential area of research is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline derivatives with improved quantum yields and selectivity for other metal ions. Another potential area of research is the application of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline in vivo for the detection of copper ions in biological systems. Finally, the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline-based biosensors for the detection of copper ions in environmental samples is another promising area of research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a promising compound with potential applications in various fields of science. Its high selectivity for copper ions and minimal toxicity make it a promising tool for the detection of copper ions in biological systems. However, further research is needed to optimize its properties and explore its potential applications in vivo and in environmental samples.
Méthodes De Synthèse
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to form the key intermediate 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained by reacting this intermediate with 2-nitro-1,4-diaminobenzene and 2-methoxybenzylamine in the presence of triethylamine.
Applications De Recherche Scientifique
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields of science. One of the key areas of research is its use as a fluorescent probe for the detection of metal ions. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to selectively detect copper ions in vitro and in vivo, making it a promising tool for the detection of copper ions in biological systems.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWKUJHZZWSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


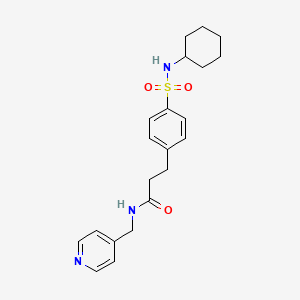

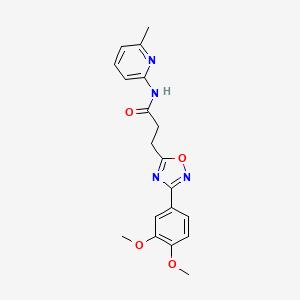
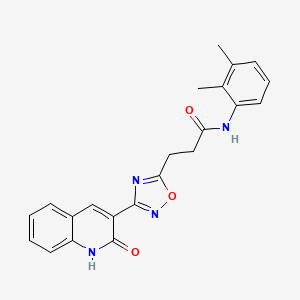

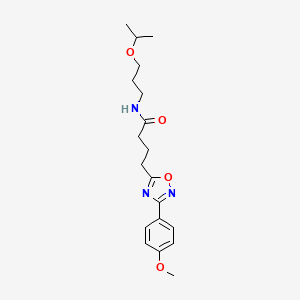
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
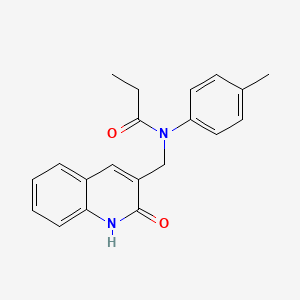



![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)